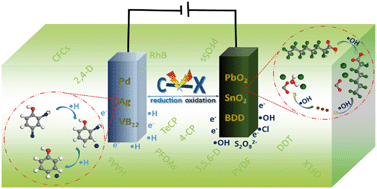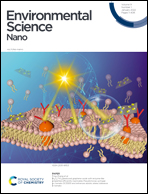Recent advances in electrocatalysts for halogenated organic pollutant degradation
Environmental Science: Nano Pub Date: 2019-06-12 DOI: 10.1039/C9EN00411D
Abstract
Electrocatalysis has recently been extensively employed for the degradation of halogenated organic pollutants (HOPs) that normally act as persistent, toxic, and bioaccumulative substances in the environment and pose threats to aquatic species as well as human beings. This review article broadly gives the up-to-date status on promising electrocatalysts for the degradation of HOPs, with particular emphasis on the strategies for promoting the activities of catalysts. Firstly, the catalysts for the oxidative mineralization process including metallic oxide- and carbon-based anodes, as well as the oxidative dehalogenation mechanism of these catalysts, are comprehensively presented. Secondly, the catalysts for the reductive degradation process, which involves metal- and metal complex-based cathodes, together with their applications and organic transformation pathways, are fully analyzed. Thirdly, recent advances in the integrated techniques are introduced, and the integration of membrane techniques, biological methods, Fenton processes, and photocatalysis with electrocatalysis is discussed. Finally, several key directions for further research are exploited, which include catalyst design, experimental optimization, scientific exploration, and effective coupling techniques.

Recommended Literature
- [1] 3D printing of milk-based product
- [2] 5-Ammoniumvaleric acid stabilized mixed-dimensional perovskite submicron platelets with white light emission†
- [3] A catalyst-free, facile and efficient approach to cyclic esters: synthesis of 4H-benzo[d][1,3]dioxin-4-ones†
- [4] 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase†
- [5] A 20-year patent review and innovation trends on hydrogel-based coatings used for medical device biofabrication
- [6] A carbonaceous two-dimensional lattice with FeN4 units†
- [7] A 4.92% efficiency Cu2ZnSnS4 solar cell from nanoparticle ink and molecular solution
- [8] A bi-functional catalyst for oxygen reduction and oxygen evolution reactions from used baby diapers: α-Fe2O3 wrapped in P and S dual doped graphitic carbon†
- [9] A centrifugal microfluidic pressure regulator scheme for continuous concentration control in droplet-based microreactors†
- [10] A beryllium-selective microcantilever sensor modified with benzo-9-crown-3 functionalized polymer brushes†

Journal Name:Environmental Science: Nano
research_products
-
CAS no.: 379-50-0









